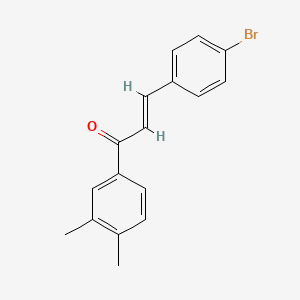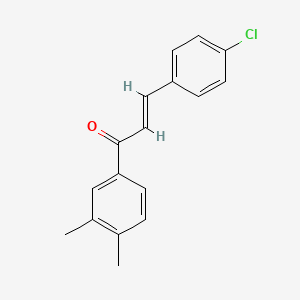
trans-3-(2,6-Difluorophenyl)-1-(2-naphthalenyl)-2-propen-1-one, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-3-(2,6-Difluorophenyl)-1-(2-naphthalenyl)-2-propen-1-one, 98% (hereafter referred to as “the compound”) is a synthetic compound with a wide range of applications in scientific research. The compound has been studied extensively in a variety of fields, including biochemistry, physiology, and pharmacology.
科学的研究の応用
The compound has a wide range of applications in scientific research. It has been used to study the effect of compounds on the activity of enzymes involved in metabolism and signal transduction. It has also been used to study the structure and function of proteins involved in cell cycle regulation, apoptosis, and cell migration. Additionally, the compound has been used to study the pharmacological properties of drugs and to develop new therapeutic agents.
作用機序
The compound binds to proteins and enzymes in the cell, altering their structure and function. It has been shown to inhibit the activity of enzymes involved in metabolism and signal transduction, as well as proteins involved in cell cycle regulation, apoptosis, and cell migration. The compound also binds to receptors on the cell surface and modulates their activity.
Biochemical and Physiological Effects
The compound has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit the activity of enzymes involved in metabolism and signal transduction, as well as proteins involved in cell cycle regulation, apoptosis, and cell migration. Additionally, the compound has been shown to modulate the activity of receptors on the cell surface, leading to changes in cell signaling.
実験室実験の利点と制限
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, it is non-toxic and has a low molecular weight, making it suitable for use in a variety of experimental conditions. The main limitation of the compound is that it is not water-soluble, which makes it difficult to use in aqueous solutions.
将来の方向性
There are numerous possible future directions for research on the compound. It could be used to study the effect of compounds on the activity of enzymes involved in metabolism and signal transduction. Additionally, it could be used to study the structure and function of proteins involved in cell cycle regulation, apoptosis, and cell migration. It could also be used to study the pharmacological properties of drugs and to develop new therapeutic agents. Finally, it could be used to study the effects of compounds on the activity of receptors on the cell surface.
合成法
The compound can be synthesized in a two-step process involving the reaction of 4-hydroxy-2,6-difluoronaphthalene and allyl bromide in the presence of a palladium catalyst. The first step of the reaction involves the palladium-catalyzed coupling of the two reactants to form the intermediate compound, trans-3-(2,6-difluorophenyl)-1-(2-naphthyl)propene. The second step of the reaction involves the oxidation of the intermediate compound to form the desired compound.
特性
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-naphthalen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2O/c20-17-6-3-7-18(21)16(17)10-11-19(22)15-9-8-13-4-1-2-5-14(13)12-15/h1-12H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEYOGMGOAIARW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-(2,6-Difluorophenyl)-1-(2-naphthalenyl)-2-propen-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate](/img/structure/B6355102.png)
![[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride](/img/structure/B6355107.png)
![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
![4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355148.png)
![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)


![4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one](/img/structure/B6355187.png)



![(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355212.png)